Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride
Description
Comparative Analysis of Pyrrolidine Derivatives
This compound’s reactivity has been exploited in synthesizing fused heterocycles, such as spiro-pyrrolidines, which are pivotal in antimicrobial and anticancer agents.
Position in Pyrrolidine Research
Pyrrolidine derivatives are central to medicinal chemistry due to their bioavailability and ability to mimic bioactive peptides. This compound serves as a precursor in several high-impact areas:
- Anticancer agents : Derivatives of this compound have shown cytotoxicity against HepG2 and A549 cell lines by inducing apoptosis.
- Antimicrobials : Structural analogs inhibit methicillin-resistant Staphylococcus aureus (MRSA) with MIC values <32 µg/mL.
- Enzyme inhibitors : The ketone group facilitates interactions with catalytic sites of targets like histone deacetylases (HDACs).
Its structural flexibility allows for regioselective modifications, such as introducing fluorinated or chiral substituents, to enhance target specificity.
Current Research Trends
Recent studies highlight three key directions:
- Synthetic Methodology : Photo-promoted ring contraction of pyridines using silylborane has enabled efficient access to bicyclic pyrrolidine derivatives.
- Dual-target Inhibitors : Polyhydroxylated analogs are being explored for simultaneous inhibition of α-glucosidase and aldose reductase in diabetes management.
- Hybrid Molecules : Coupling with chromone or quinoline moieties enhances antimetastatic activity by targeting CXCR4 chemokine receptors.
Properties
IUPAC Name |
ethyl 4-oxopyrrolidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3.ClH/c1-2-11-7(10)5-3-8-4-6(5)9;/h5,8H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMQCNXOPWRJPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743731 | |
| Record name | Ethyl 4-oxopyrrolidine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916814-29-4 | |
| Record name | Ethyl 4-oxopyrrolidine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride typically involves the reaction of ethyl 4-oxopyrrolidine-3-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Oxidation Reactions
The oxo group at the 4-position of the pyrrolidine ring undergoes oxidation under controlled conditions. For example, treatment with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media converts the oxo group into a carboxyl group, yielding derivatives such as ethyl 4-carboxypyrrolidine-3-carboxylate.
Representative Conditions:
| Reagent | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| KMnO₄/H₂SO₄ | H₂O | 80°C | Ethyl 4-carboxypyrrolidine-3-carboxylate | ~65% |
| CrO₃/CH₃COOH | Acetic acid | 25°C | Same as above | ~70% |
Reduction Reactions
The oxo group can be reduced to a hydroxyl group using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This forms ethyl 4-hydroxypyrrolidine-3-carboxylate, a precursor for chiral building blocks .
Key Example:
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Reagent: NaBH₄ in methanol at 0°C
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Product: Ethyl 4-hydroxypyrrolidine-3-carboxylate
Nucleophilic Substitution
The ethyl ester group participates in nucleophilic substitution reactions. For instance:
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Hydrolysis: Acidic or basic hydrolysis converts the ester to a carboxylic acid.
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Conditions: 6M HCl, reflux, 12 hours
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Product: 4-Oxopyrrolidine-3-carboxylic acid hydrochloride
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Aminolysis: Reaction with amines (e.g., benzylamine) yields amide derivatives.
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Conditions: Benzylamine, DMF, 80°C, 6 hours
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Product: 4-Oxopyrrolidine-3-carboxamide hydrochloride
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Cyclization and Heterocycle Formation
The compound serves as a scaffold for synthesizing fused heterocycles:
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Hydrazonation: Reaction with hydrazine hydrate forms pyrazolidinone derivatives.
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Intramolecular Cyclization: Under acidic conditions, cyclization produces bicyclic γ-lactams .
Catalytic Hydrogenation
The pyrrolidine ring can undergo hydrogenation to form saturated derivatives.
Biological Activity via Structural Modification
Derivatives of this compound exhibit bioactivity, linked to specific reaction pathways:
| Derivative | Activity (MIC against MRSA) | Key Reaction Step |
|---|---|---|
| Ethyl 4-oxo-2-pyrrolidinecarboxylate | 32 µg/mL | Oxidation of parent compound |
| Ethyl 4-hydroxypyrrolidine-3-carboxylate | 16 µg/mL | Reduction with NaBH₄ |
Comparison of Reactivity
The reactivity of ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride differs from structurally related compounds:
| Compound | Oxidation Susceptibility | Reduction Ease |
|---|---|---|
| Ethyl 4-oxopyrrolidine-3-carboxylate | High (oxo group) | Moderate |
| Ethyl pyrrolidine-3-carboxylate | Low | High |
| Ethyl 4-hydroxypyrrolidine-3-carboxylate | Moderate | Low |
Scientific Research Applications
Pharmaceutical Applications
Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride serves as a crucial building block in drug synthesis. Its unique structure, featuring both oxo and carboxylic functionalities, allows for the development of novel therapeutic agents.
Case Study: Synthesis of Antiviral Compounds
Research has demonstrated the compound's utility in synthesizing antiviral medications. For instance, derivatives of ethyl 4-oxopyrrolidine-3-carboxylate have been explored for their efficacy against viral infections, showcasing promising results in preclinical trials.
Organic Synthesis
The compound is widely used as an intermediate in the synthesis of various organic compounds. Its ability to participate in multiple chemical reactions makes it valuable for chemists aiming to create complex molecules.
Synthetic Pathways
Several methods exist for synthesizing this compound, including:
- Condensation Reactions : Combining it with other reagents to form larger molecular structures.
- Functional Group Modifications : Altering its functional groups to enhance biological activity or solubility.
These synthetic pathways enable the production of a diverse range of derivatives suitable for various applications .
Biological Research
In biological systems, this compound is investigated for its interactions with biomolecules, which is crucial for assessing its safety and efficacy in therapeutic contexts.
Interaction Studies
Studies have focused on how this compound interacts with enzymes and receptors, providing insights into its potential roles as a drug candidate. For example, research has indicated that certain derivatives exhibit inhibitory effects on specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorder treatments .
Mechanism of Action
The mechanism of action of ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The compound belongs to a class of N-heterocyclic carboxylates , which vary in ring size, substituents, and stereochemistry. Below is a comparative analysis of key analogs:
Table 1: Comparison of Ethyl 4-Oxopyrrolidine-3-Carboxylate Hydrochloride and Analogs
Key Observations
Ring Size and Reactivity
- Pyrrolidine vs. Piperidine : The target compound’s five-membered pyrrolidine ring offers greater ring strain and conformational flexibility compared to the six-membered piperidine analog (CAS 4644-61-5). This difference influences reactivity in cycloaddition and alkylation reactions .
- Bicyclic Systems : Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate () has a fused bicyclic structure, which enhances rigidity and may improve binding affinity in biological targets .
Substituent Effects
- Methyl vs. Oxo Groups : The (3S,4S)-methyl-substituted pyrrolidine (CAS 1260603-24-4) exhibits stereochemical complexity, making it valuable for asymmetric synthesis. However, the absence of the oxo group reduces its electrophilicity compared to the target compound .
- Chlorine Substituents : Pyridine derivatives like Ethyl 4-chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS 86129-62-6) show altered electronic properties due to halogenation, increasing their utility in cross-coupling reactions .
Commercial Availability
Biological Activity
Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride, a synthetic compound with the molecular formula and a molecular weight of 193.63 g/mol, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article synthesizes findings from multiple studies on the biological activity of this compound, focusing on its antibacterial, anticancer, and enzyme-inhibitory properties.
This compound is synthesized through a series of chemical reactions involving key intermediates. The synthesis typically employs coupling reactions using reagents such as ethyl(dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt). The structure features a pyrrolidine ring with a carboxylate group, contributing to its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro assays demonstrated that derivatives of this compound exhibited significant growth inhibition against MRSA strains.
| Compound | Minimum Inhibitory Concentration (MIC) | Bacterial Strain |
|---|---|---|
| This compound | < 32 µg/mL | MRSA |
| Derivative A | < 16 µg/mL | MRSA |
| Derivative B | < 8 µg/mL | Streptococcus pneumoniae |
The data indicates that modifications to the core structure can enhance antibacterial potency, suggesting avenues for further development of derivatives with improved efficacy against resistant strains .
Anticancer Activity
The anticancer potential of this compound has been explored in various cell lines. Notably, studies utilizing A549 human lung cancer cells revealed that this compound exhibits cytotoxic effects, reducing cell viability significantly. The mechanism appears to involve the induction of apoptosis in cancer cells.
Case Study: A549 Cell Line
In one study, the compound was tested at varying concentrations:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 63.4 |
| 100 | 21.2 |
The results indicated a dose-dependent reduction in cell viability, with significant statistical differences observed at higher concentrations (p < 0.05) . This suggests that this compound may serve as a lead compound for developing new anticancer agents.
Enzyme Inhibition
Another area of interest is the compound's role as an enzyme inhibitor. Preliminary studies have indicated that it may inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression and are implicated in cancer progression. The inhibition of HDACs by this compound could provide a dual mechanism for anticancer activity by both inducing apoptosis and altering gene expression profiles .
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR): Assign peaks for the pyrrolidine ring protons (δ 1.5–3.5 ppm) and ester carbonyl (δ ~170 ppm) .
- High-Performance Liquid Chromatography (HPLC): Validate purity (>95%) using a C18 column and UV detection at 210–220 nm .
- Mass Spectrometry (LC-MS): Confirm molecular ion [M+H]+ and fragmentation patterns .
Q. Advanced Research Focus
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks, as demonstrated in structurally related dihydropyridine esters .
- Dynamic Vapor Sorption (DVS): Assess hygroscopicity, critical for handling and storage .
How should researchers handle discrepancies in spectral data during structural elucidation?
Basic Research Focus
Cross-validate using complementary techniques. For example, if NMR signals overlap, employ 2D-COSY or HSQC to resolve coupling patterns. Compare experimental IR carbonyl stretches (1700–1750 cm⁻¹) with computational predictions (DFT calculations) .
Advanced Research Focus
Analyze isotopic patterns in high-resolution MS to distinguish between isobaric impurities. Contradictions in melting points (e.g., vs. literature) may arise from polymorphic forms, requiring powder XRD analysis .
What are the critical parameters in designing stability studies for this compound under various storage conditions?
Q. Basic Research Focus
- Temperature: Store at –20°C to minimize degradation, as recommended for labile esters .
- Moisture Sensitivity: Use desiccants in sealed containers, given the hygroscopic nature of hydrochloride salts .
- Light Exposure: Protect from UV light to prevent photolytic cleavage of the ester group .
Advanced Research Focus
Design accelerated stability studies (40°C/75% RH) to predict shelf life. Monitor degradation products (e.g., hydrolyzed carboxylic acid) via UPLC-QTOF and propose degradation pathways .
How can computational modeling aid in predicting the reactivity of this compound in novel reactions?
Q. Advanced Research Focus
- Density Functional Theory (DFT): Calculate transition states for nucleophilic attacks on the carbonyl group. Compare with experimental kinetics to validate mechanisms .
- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways, such as polar aprotic solvents stabilizing charged intermediates .
What safety precautions are essential when working with this compound in laboratory settings?
Q. Basic Research Focus
- Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and lab coats. Handle in a fume hood to avoid inhalation .
- Waste Disposal: Follow institutional guidelines for hazardous organic salts. Neutralize acidic residues before disposal .
Advanced Research Focus
Conduct a thorough hazard assessment using analogous GHS classifications (e.g., acute oral toxicity Category 4, H302; skin irritation Category 2, H315) . Develop emergency protocols for spills, including neutralization with sodium bicarbonate .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
